Pyridine-2-sulfonyl chloride hydrochloride
CAS No.: 111480-84-3
Cat. No.: VC20799556
Molecular Formula: C5H5Cl2NO2S
Molecular Weight: 214.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111480-84-3 |
|---|---|
| Molecular Formula | C5H5Cl2NO2S |
| Molecular Weight | 214.07 g/mol |
| IUPAC Name | pyridine-2-sulfonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
| Standard InChI Key | XAJWHCVLZBSLNC-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)S(=O)(=O)Cl.Cl |
| Canonical SMILES | C1=CC=NC(=C1)S(=O)(=O)Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with significant applications in organic synthesis. It represents the hydrochloride salt of pyridine-2-sulfonyl chloride, providing enhanced stability while maintaining reactivity for various chemical transformations.
Basic Identification
Pyridine-2-sulfonyl chloride hydrochloride is identified through several key parameters that distinguish it from related compounds:
| Parameter | Value |
|---|---|
| CAS Number | 111480-84-3 |
| Molecular Formula | C₅H₅Cl₂NO₂S |
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | Pyridine-2-sulfonyl chloride hydrochloride |
| SMILES Notation | O=S(=O)(Cl)C1=NC=CC=C1.[H]Cl |
| MDL Number | MFCD03410295 |
The compound is also known by several synonyms, including 2-Chlorosulfonyl-pyridinium chloride, highlighting its structural features .
Physical and Chemical Properties
The physical and chemical properties of pyridine-2-sulfonyl chloride hydrochloride significantly influence its handling requirements and applications. While specific data on the hydrochloride salt is limited, properties can be inferred from the parent compound (pyridine-2-sulfonyl chloride) with appropriate adjustments for the salt formation:
| Property | Description |
|---|---|
| Physical State | Typically a solid at room temperature |
| Color | Colorless to pale yellow |
| Stability | Hygroscopic, moisture-sensitive, temperature-sensitive |
| Solubility | Slightly soluble in organic solvents like acetonitrile, chloroform, DMSO, and methanol |
| Reactivity | Highly reactive toward nucleophiles, particularly at the sulfonyl chloride moiety |
The hydrochloride salt formation generally enhances stability compared to the free base, making it more manageable for storage and handling in laboratory settings .
Synthesis Methodologies
The synthesis of pyridine-2-sulfonyl chloride hydrochloride involves specific reactions that require careful control of conditions to ensure product purity and yield.
Standard Synthesis Approach
While direct synthesis information for the hydrochloride salt is limited in the available literature, synthesis methods can be derived from approaches used for the parent compound with subsequent salt formation:
One common approach involves the reaction of sodium pyridine-2-sulfinate with N-chlorosuccinimide in dichloromethane, followed by acidification with hydrogen chloride to form the hydrochloride salt. This method typically proceeds through a reactive sulfonyl chloride intermediate that is then stabilized through salt formation .
A representative synthesis pathway may include:
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Reaction of sodium pyridine-2-sulfinate with N-chlorosuccinimide in dichloromethane
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Filtration of the reaction mixture through Celite to remove insoluble materials
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Treatment of the filtrate with hydrogen chloride to form the hydrochloride salt
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Isolation and purification of the final product
Alternative Synthetic Routes
An alternative approach utilizes 2,2′-dipyridyl disulfide as a starting material:
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Treatment of 2,2′-dipyridyl disulfide with chlorine or bromine in petroleum ether or dichloromethane at 20°C
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Formation of 2-pyridinesulfenyl halide after 1-2 hours
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Isolation through solvent evaporation, yielding a yellow powder
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Conversion to the sulfonyl chloride through oxidation
The instability of the intermediate products necessitates careful handling, with most researchers preferring to use freshly prepared material rather than stored reagents .
Applications in Research and Industry
Pyridine-2-sulfonyl chloride hydrochloride demonstrates remarkable versatility across multiple scientific disciplines, making it a valuable reagent in both academic and industrial settings.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as:
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A key reagent in the synthesis of sulfonamide drugs, which play a crucial role in treating bacterial infections through their inhibitory effects on bacterial growth
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A versatile building block for creating complex molecular structures in drug discovery pipelines
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A tool for modifying existing drug molecules to enhance their efficacy, selectivity, or pharmacokinetic properties
These applications leverage the compound's ability to form stable sulfonamide bonds under controlled conditions, allowing for precise molecular modifications.
Organic Synthesis Applications
In the field of organic synthesis, the compound is valued for:
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Functionalizing aromatic compounds through electrophilic aromatic substitution reactions
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Creating diverse chemical structures through selective sulfonylation reactions
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Participating in coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds
The reactivity of the sulfonyl chloride group makes it particularly useful in these contexts, as it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.
Analytical Chemistry
In analytical chemistry, pyridine-2-sulfonyl chloride hydrochloride contributes to:
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The preparation of analytical standards and reagents
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The development of detection methods for various substances
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The creation of derivatization agents for enhancing the detectability of analytes
Material Science
Applications in material science include:
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Development of new polymeric materials with enhanced properties
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Creation of functionalized surfaces with specific chemical characteristics
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Eye Contact | May cause serious eye irritation | Wear appropriate eye protection; rinse eyes with water for at least 15 minutes if contact occurs |
| Skin Contact | May cause skin irritation or allergic reactions | Use appropriate gloves and protective clothing; wash skin with soap and water if contact occurs |
| Inhalation | May cause respiratory irritation | Work in well-ventilated areas; move to fresh air if inhaled |
| Ingestion | Harmful if swallowed | Seek immediate medical attention without inducing vomiting |
The compound's moisture sensitivity and reactivity necessitate additional precautions to prevent unwanted reactions.
Structural Characteristics and Reactivity
Structural Features
The molecule contains several key structural features that define its reactivity:
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A pyridine ring providing a basic nitrogen atom
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A sulfonyl chloride group (-SO₂Cl) with high electrophilicity
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Hydrochloride salt formation that affects the electronic properties of the pyridine nitrogen
The combination of these features creates a compound with distinct reactivity patterns, particularly toward nucleophiles that can attack the electrophilic sulfur atom .
Reaction Mechanisms
The primary reactions of pyridine-2-sulfonyl chloride hydrochloride typically involve nucleophilic attacks on the sulfonyl chloride moiety:
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Nucleophilic substitution at the sulfur atom, with displacement of the chloride leaving group
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Formation of sulfonamides through reaction with amines
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Formation of sulfonate esters through reaction with alcohols
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Potential side reactions involving the pyridine nitrogen, particularly after neutralization of the hydrochloride salt
These reaction pathways make the compound particularly useful in derivatization applications where selective functionalization is required .
Current Research and Future Perspectives
Recent Research Findings
Current research utilizing pyridine-2-sulfonyl chloride hydrochloride spans multiple disciplines:
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Development of novel synthetic methodologies employing milder conditions or greater selectivity
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Exploration of catalytic systems that enhance reactivity or enable new transformation types
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Investigation of applications in emerging pharmaceutical areas, particularly in targeted drug delivery systems
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Examination of potential roles in green chemistry initiatives through process optimization
Future Research Directions
Promising future directions for research involving this compound include:
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Development of immobilized reagent forms to facilitate recovery and reuse
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Exploration of applications in bioconjugation chemistry for protein modification
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Investigation of roles in advanced material synthesis, particularly for smart materials responding to environmental stimuli
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Refinement of synthetic routes to improve yields and reduce environmental impact
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